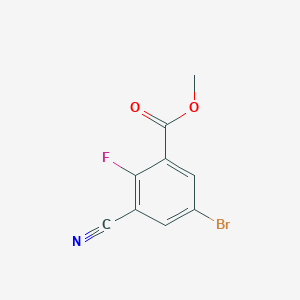

Methyl 5-bromo-3-cyano-2-fluorobenzoate

Description

Methyl 5-bromo-3-cyano-2-fluorobenzoate is a substituted benzoate ester featuring a bromine atom at the 5-position, a cyano group at the 3-position, and a fluorine atom at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing substituents (Br, CN, F) and the methyl ester group.

Properties

IUPAC Name |

methyl 5-bromo-3-cyano-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c1-14-9(13)7-3-6(10)2-5(4-12)8(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSFWICLWXKZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 3-cyano-2-fluorobenzoate using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The cyano group in the compound can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Products vary depending on the nucleophile used.

Reduction: Methyl 5-amino-3-cyano-2-fluorobenzoate.

Oxidation: Methyl 5-bromo-3-cyano-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 5-bromo-3-cyano-2-fluorobenzoate is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-cyano-2-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyano and fluorine groups enhances its binding affinity to these targets, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative framework:

2.1. Structural and Functional Analogues

- Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester with a complex bicyclic structure. Unlike Methyl 5-bromo-3-cyano-2-fluorobenzoate, this compound lacks halogen or cyano groups but shares the methyl ester functionality. Its characterization via gas chromatography (GC) and mass spectrometry highlights the utility of these methods in differentiating ester derivatives .

- Methyl Shikimate (): A cyclic ester with hydroxyl and carboxyl groups. Its NMR and HPLC profiles (Figure 5) suggest methodologies applicable to analyzing ester derivatives, though its lack of halogen/cyano groups limits direct comparability .

- Ethyl Linolenate and Methyl Palmitate (): Saturated and unsaturated fatty acid esters. These emphasize how alkyl chain length and unsaturation affect physical properties (e.g., boiling points, chromatographic retention times), which could parallel substituent effects in halogenated benzoates .

2.2. Substituent Effects

- This could enhance reactivity in nucleophilic aromatic substitution or cross-coupling reactions.

- Methyl Ester Stability: The ester group’s stability under varying conditions (e.g., acidic/basic hydrolysis) is well-documented in compounds like dehydroabietic acid methyl ester (), though halogen/cyano substituents may alter degradation pathways .

2.3. Analytical Characterization

- GC and HPLC: –4 highlight GC and HPLC as standard tools for ester identification. For example, methyl shikimate was analyzed via HPLC (retention time: Peak A) and NMR (Figure 5), methods applicable to resolving complex substituent patterns in this compound .

- Mass Spectrometry: Fragmentation patterns of diterpenoid esters () could guide structural elucidation of halogenated benzoates, particularly in distinguishing positional isomers .

Biological Activity

Methyl 5-bromo-3-cyano-2-fluorobenzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H6BrFNO2

- Molecular Weight : Approximately 232.06 g/mol

The compound features a benzene ring substituted with a bromine atom at the 5-position, a cyano group at the 3-position, and a fluorine atom at the 2-position. These substituents significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the cyano and fluorine groups enhances its binding affinity to these targets, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the compound-target complex.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. This compound has been investigated for its potential use against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of Gram-negative bacteria, making it a candidate for further evaluation as an antibacterial agent.

Enzyme Inhibition

The compound is utilized in studies focusing on enzyme inhibition. Its structural similarity to biologically active molecules allows it to serve as a model for understanding enzyme interactions. For instance, it has been employed in assays to evaluate its effect on DNA gyrase and topoisomerase activities, which are crucial for bacterial DNA replication .

Case Studies

-

Antibacterial Activity : In a study assessing various compounds' effects on E. coli and Klebsiella pneumoniae, this compound demonstrated promising levels of growth inhibition compared to standard antibiotics .

Compound MIC (µg/mL) E. coli MIC (µg/mL) K. pneumoniae This compound 4 8 Ciprofloxacin 0.008 0.03 -

Enzyme Interaction Studies : The compound's potential as an enzyme inhibitor was evaluated through biochemical assays measuring its IC50 values against E. coli DNA gyrase and topoisomerase IV:

Enzyme IC50 (µM) E. coli Gyrase 2.91 E. coli Topo IV 4.80

These results indicate that while this compound is less potent than established fluoroquinolones, it still shows potential for development into a therapeutic agent .

Applications in Medicinal Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.